Cas no 2227133-04-0 (2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine)
![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine structure](https://www.kuujia.com/scimg/cas/2227133-04-0x500.png)
2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine
- 1H-Imidazo[4,5-b]pyridine, 2-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-
-
- Inchi: 1S/C12H14ClN3O/c1-8-5-6-9-11(14-8)15-12(13)16(9)10-4-2-3-7-17-10/h5-6,10H,2-4,7H2,1H3
- InChI Key: BHMMKTICFJGFDD-UHFFFAOYSA-N
- SMILES: C12N=C(Cl)N(C3OCCCC3)C1=CC=C(C)N=2
2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM558889-1g |
2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine |
2227133-04-0 | 95%+ | 1g |
$1841 | 2023-01-19 |
2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine Related Literature
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine
Research Brief on 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine (CAS: 2227133-04-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly imidazo[4,5-b]pyridine derivatives, as promising scaffolds for drug discovery. Among these, 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine (CAS: 2227133-04-0) has emerged as a compound of interest due to its potential pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in drug development.
The compound, with the molecular formula C12H14ClN3O, features a unique imidazo[4,5-b]pyridine core substituted with a chloro group at the 2-position and a methyl group at the 5-position. The tetrahydro-2H-pyran-2-yl (THP) moiety at the 1-position enhances its stability and bioavailability, making it a viable candidate for further pharmacological evaluation. Recent studies have explored its role as an intermediate in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways such as PI3K and mTOR.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine via a multi-step process involving cyclization and protection-deprotection strategies. The compound exhibited moderate inhibitory activity against PI3Kα in vitro, with an IC50 value of 1.2 µM. Further structural optimization led to derivatives with improved potency, underscoring its utility as a scaffold for kinase inhibitor development.
Another notable application of this compound lies in its potential as a building block for PROTACs (Proteolysis Targeting Chimeras). A recent preprint on bioRxiv highlighted its incorporation into a novel PROTAC designed to degrade BET family proteins, which are implicated in oncology and inflammatory diseases. The PROTAC demonstrated selective degradation of BRD4 in cell-based assays, with a DC50 value of 50 nM, suggesting its promise as a therapeutic agent.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and solubility are areas of active research, as evidenced by ongoing patent filings (e.g., WO2023056421A1) that disclose novel formulations and prodrug strategies. Future directions may include exploring its applications in targeted protein degradation and combination therapies.
In conclusion, 2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine represents a versatile scaffold with demonstrated potential in kinase inhibition and targeted protein degradation. Continued research into its structure-activity relationships and therapeutic applications is warranted to fully unlock its value in drug discovery.
2227133-04-0 (2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine) Related Products
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)




